![molecular formula C16H17Cl2N3O2 B4726295 5-(2,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4726295.png)
5-(2,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized by scientists at Merck & Co. in the late 1970s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
5-(2,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. By binding to the receptor's ion channel, this compound prevents the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. This leads to a disruption of normal synaptic transmission and can result in a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can induce neuronal cell death, alter synaptic plasticity, and impair learning and memory processes. It has also been shown to have neuroprotective effects in certain contexts, such as in models of traumatic brain injury or stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide in lab experiments is its specificity for the NMDA receptor, which allows for targeted manipulation of this receptor's activity. However, one limitation is that its effects can be context-dependent, and its use must be carefully controlled to avoid confounding factors.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(2,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another potential direction is the investigation of the role of the NMDA receptor in neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, there is ongoing research into the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be a valuable tool in the study of learning and memory, neuroplasticity, and neuronal development. It has also been used to investigate the mechanisms underlying various neurological and psychiatric disorders such as schizophrenia, depression, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2/c1-21-6-4-11(5-7-21)19-16(22)14-9-15(23-20-14)12-3-2-10(17)8-13(12)18/h2-3,8-9,11H,4-7H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRERYSGLWBTHTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.